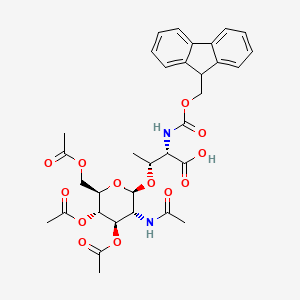

Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is a complex chemical compound that combines a fluorenylmethyloxycarbonyl (Fmoc) protected L-threonine (L-Thr) with a beta-D-N-acetylglucosamine (GlcNAc) moiety, which is further acetylated. This compound is primarily used in peptide synthesis and glycosylation studies due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH involves multiple steps:

Protection of L-Threonine: L-Threonine is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

Glycosylation: The protected L-Threonine is then glycosylated with beta-D-N-acetylglucosamine (GlcNAc) using a glycosyl donor and a suitable catalyst.

Acetylation: The glycosylated product is further acetylated to introduce acetyl groups at specific positions on the GlcNAc moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required for the synthesis, ensuring high purity and yield of the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the threonine and GlcNAc moieties.

Reduction: Reduction reactions can occur at the carbonyl groups present in the acetylated GlcNAc moiety.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the threonine residue.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: The Fmoc group is usually removed using piperidine in a suitable solvent like dimethylformamide.

Major Products

Oxidation: Oxidized derivatives of the threonine and GlcNAc moieties.

Reduction: Reduced derivatives of the acetylated GlcNAc moiety.

Substitution: Deprotected threonine residues ready for further functionalization.

科学研究应用

Chemistry

Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is widely used in peptide synthesis, particularly in the synthesis of glycopeptides

Biology

In biological research, this compound is used to study glycosylation processes and their effects on protein function. It is also used in the synthesis of glycoproteins and glycopeptides for structural and functional studies.

Medicine

In medical research, this compound is used to develop glycopeptide-based drugs and therapeutic agents. Its ability to mimic natural glycosylation patterns makes it valuable in drug design and development.

Industry

Industrially, this compound is used in the production of glycosylated peptides and proteins for various applications, including pharmaceuticals and biotechnology.

作用机制

The mechanism of action of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH involves its incorporation into peptides and proteins through glycosylation. The beta-D-N-acetylglucosamine moiety interacts with specific receptors and enzymes, influencing protein folding, stability, and function. The acetyl groups further modulate these interactions by altering the compound’s hydrophobicity and steric properties.

相似化合物的比较

Similar Compounds

Fmoc-L-Ser(beta-D-GlcNAc(Ac)3)-OH: Similar to Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH but with serine instead of threonine.

Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH: Contains beta-D-N-acetylgalactosamine instead of beta-D-N-acetylglucosamine.

Fmoc-L-Thr(beta-D-GlcNAc)-OH: Lacks the additional acetyl groups on the GlcNAc moiety.

Uniqueness

This compound is unique due to the presence of both the Fmoc-protected threonine and the acetylated beta-D-N-acetylglucosamine moiety. This combination allows for precise control over glycosylation and functionalization, making it a valuable tool in peptide synthesis and glycosylation studies.

生物活性

Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH is a modified amino acid that plays a crucial role in the synthesis of glycosylated peptides, which are essential in various biological processes. This compound features a beta-D-N-acetylglucosamine (GlcNAc) moiety with three acetyl groups, contributing to its significant biological activity due to its structural similarity to naturally occurring glycoproteins.

Chemical Structure and Properties

The chemical formula of Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH is C₃₃H₃₈N₂O, with a molecular weight of 670.67 g/mol. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group during peptide synthesis, allowing for controlled incorporation into peptide chains.

Synthesis Methods

The synthesis typically involves glycosylation reactions where the hydroxyl group of threonine reacts with a suitable glycosyl donor. For instance, Fmoc-L-Threonine can undergo O-glycosylation using Lewis acid catalysts like indium bromide (InBr₃), achieving high conversion rates. The reaction conditions often include:

- Reagents : Fmoc-L-Threonine, beta-D-GlcNAc(Ac)₃

- Catalysts : Indium bromide or other Lewis acids

- Solvents : Commonly used solvents include DMF or DMSO.

Biological Activity

The incorporation of the GlcNAc moiety enhances the compound's ability to interact with various biological receptors and proteins, making it valuable in research areas such as:

- Glycosylation Processes : Critical for cellular functions and signaling pathways.

- Peptide Synthesis : Used to create glycosylated peptides for therapeutic applications.

Interaction Studies

Studies have shown that Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH exhibits specific binding properties with biological receptors. Techniques employed in these studies include:

- Surface Plasmon Resonance (SPR) : To measure binding affinities.

- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.

Case Studies and Research Findings

- Glycoprotein Mimicry : Research indicates that synthetic glycosylated peptides incorporating Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH can effectively mimic natural glycoproteins, enhancing their stability and bioactivity in vitro.

- Cellular Uptake Studies : A study demonstrated that peptides synthesized with this compound showed improved cellular uptake and retention compared to non-glycosylated counterparts, indicating potential applications in drug delivery systems .

- Therapeutic Applications : In vivo studies have suggested that glycosylated peptides can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases and cancer .

Comparative Analysis with Similar Compounds

The unique properties of Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH can be contrasted with other glycosylated amino acids:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Fmoc-L-Asparagine (Ac)₃-beta-D-GlcNAc-OH | Similar GlcNAc modification | Used for N-linked glycoproteins |

| Fmoc-L-Tyrosine (Ac)₃-beta-D-GlcNAc-OH | Incorporates tyrosine with GlcNAc | Investigated for its role in signaling pathways |

| Fmoc-Lysine(Me₂)-OH | Methylated lysine variant | Known for its role in epigenetic regulation |

属性

IUPAC Name |

(2S,3R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29-,30-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-WPYJLJGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。